molecular formula C17H24O11 B13440936 11-Methylforsythide

11-Methylforsythide

Cat. No.: B13440936
M. Wt: 404.4 g/mol
InChI Key: RLCWEUBIDIWNEA-JACXBSBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 11-Methylforsythide involves the biosynthesis processes in Forsythia plants. Enzymes that catalyze the insertion of the ether bond play a crucial role in its biosynthesis .

Chemical Reactions Analysis

11-Methylforsythide, like other iridoids, undergoes various chemical reactions. These include:

Scientific Research Applications

11-Methylforsythide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Methylforsythide involves its interaction with various molecular targets and pathways. Enzymes that catalyze the insertion of the ether bond facilitate its biosynthesis, indicating a complex interaction with plant metabolic pathways . The exact molecular targets in humans or other organisms are still under investigation.

Properties

Molecular Formula

C17H24O11

Molecular Weight

404.4 g/mol

IUPAC Name

(1S,4aS,7S,7aS)-4-methoxycarbonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylic acid

InChI

InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(10-6(8)2-3-7(10)14(22)23)28-17-13(21)12(20)11(19)9(4-18)27-17/h5-7,9-13,16-21H,2-4H2,1H3,(H,22,23)/t6-,7+,9-,10+,11-,12+,13-,16+,17+/m1/s1

InChI Key

RLCWEUBIDIWNEA-JACXBSBZSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1CCC2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.